molecular formula C11H10ClFO2 B1433196 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid CAS No. 1511861-89-4

2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B1433196
CAS No.: 1511861-89-4
M. Wt: 228.65 g/mol
InChI Key: RUSMVFLKTIIRDG-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a white crystalline powder, soluble in organic solvents, and has a molecular weight of 251.7 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-fluorobenzyl chloride with cyclobutanone in the presence of a base, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives .

Scientific Research Applications

2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)cyclobutane-1-carboxylic acid
  • 2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid
  • 2-(4-Bromophenyl)cyclobutane-1-carboxylic acid

Uniqueness

2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Biological Activity

2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11_{11}H10_{10}ClFO2_2 and a molecular weight of 228.65 g/mol. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The compound's structure features a cyclobutane ring substituted with a chloro and a fluoro group on the phenyl moiety, which may influence its biological activity through various mechanisms.

PropertyValue
Chemical Formula C11_{11}H10_{10}ClFO2_2
Molecular Weight 228.65 g/mol
IUPAC Name This compound
PubChem CID 81008232

Anti-inflammatory Properties

Research indicates that carboxylic acid derivatives can exhibit significant anti-inflammatory effects. The presence of halogen substituents, such as chlorine and fluorine, can enhance these properties by increasing lipophilicity and modifying receptor interactions. For instance, compounds similar to this compound have shown efficacy in inhibiting pro-inflammatory cytokines in vitro.

Anticancer Activity

Studies have demonstrated that various cyclobutane derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, a related study on cyclobutane derivatives indicated that they could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of several carboxylic acid derivatives, including this compound, against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed that the compound reduced cell viability significantly at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
  • Anti-inflammatory Mechanism Investigation :
    • Another investigation focused on the anti-inflammatory effects of halogenated cyclobutane derivatives. The study utilized a carrageenan-induced paw edema model in rats to assess the compound's ability to reduce inflammation. Results indicated a dose-dependent reduction in paw swelling, supporting its potential as an anti-inflammatory drug.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features:

  • Halogen Substitution : The presence of chlorine and fluorine atoms enhances binding affinity to biological targets.
  • Cyclobutane Ring : The rigidity provided by the cyclobutane structure may contribute to its interaction with enzymes or receptors involved in inflammation and cancer pathways.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO2/c12-6-1-2-8(10(13)5-6)7-3-4-9(7)11(14)15/h1-2,5,7,9H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSMVFLKTIIRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=C(C=C(C=C2)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid
Reactant of Route 2
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2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid
Reactant of Route 3
2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid
Reactant of Route 4
2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid
Reactant of Route 5
2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid
Reactant of Route 6
2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid

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